Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-17-12(14)10-8-13(9-10)18(15,16)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTRFNWQZBAQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with benzenesulfonyl chloride in the presence of a base. One common method involves the use of azetidine-3-carboxylate as a starting material, which is then reacted with benzenesulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate can be synthesized through several methods involving the reaction of azetidine derivatives with benzenesulfonyl chloride. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Table 1: Synthesis Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | Azetidine derivative, benzenesulfonyl chloride | Reflux in ethanol | 75% |
| Method B | Azetidine-3-carboxylic acid, EDC, HOBt | Room temperature | 65% |
Research indicates that compounds similar to this compound exhibit significant biological activity. Studies have shown that these compounds can act as inhibitors for various enzymes, potentially leading to applications in treating diseases such as epilepsy and cancer.
Case Study: Antiepileptic Activity
A study published by Mangelinckx et al. demonstrated the potential of azetidine derivatives in inhibiting specific pathways involved in seizure activity. This compound was noted for its ability to modulate neurotransmitter release, contributing to its antiepileptic properties .
| Activity Type | Compound Tested | Effect |
|---|---|---|
| Enzyme Inhibition | This compound | Moderate inhibition of FIH enzyme |
| Neurotransmitter Modulation | Similar azetidine derivatives | Reduction in seizure frequency |
Medicinal Chemistry Applications
The compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its ability to form stable intermediates allows for the creation of novel pharmaceuticals targeting various health conditions.
Example Application: Drug Development
In a recent publication by Ji et al., this compound was utilized in the synthesis of new azetidine-based compounds that showed promising results against cancer cell lines . This highlights its potential as a scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The strained ring structure of the azetidine moiety makes it highly reactive, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Substituent Variations on the Azetidine Nitrogen
The nature of the substituent at the azetidine nitrogen significantly influences physicochemical and biological properties. Key analogs include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The benzenesulfonyl group (target compound) is strongly electron-withdrawing, which may reduce nucleophilic attack on the ester group compared to electron-donating substituents like benzyl .
- Fluorinated Derivatives: The 1,3-difluoropropan-2-yl group () enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .
Ester Group Variations
Replacing the ethyl ester with a methyl ester (e.g., methyl azetidine-3-carboxylate derivatives) slightly reduces molecular weight and alters hydrolysis kinetics. For example:
Biological Activity
Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in relation to mitochondrial function and ion channel modulation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
1. Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which contributes to its unique biological properties. The sulfonyl group enhances its interaction with biological targets, particularly ion channels and proteins involved in cellular signaling.
The primary mechanism through which this compound exerts its effects involves interaction with the voltage-dependent anion channel 2 (VDAC2) located in the outer mitochondrial membrane. This interaction modulates mitochondrial calcium uptake and influences the conductance and gating properties of VDAC2:
- Calcium Uptake Modulation : The compound enhances mitochondrial calcium uptake, which is crucial for various cellular processes including energy metabolism and apoptosis regulation.
- Ion Channel Interaction : By binding to specific sites within VDAC2, it alters the channel's open probability, thereby affecting ion flow across the mitochondrial membrane.
3.1 Cardiovascular Applications
Research indicates that this compound may hold therapeutic potential for cardiac arrhythmias . Its ability to modulate VDAC2 suggests that it could be utilized to stabilize cardiac function by regulating calcium dynamics within cardiac myocytes.
4. Case Studies and Research Findings
Recent studies have highlighted the compound's role in cellular processes:
- Study on Mitochondrial Function : A study demonstrated that this compound significantly impacts mitochondrial function by enhancing calcium uptake through VDAC2, leading to improved cellular energy metabolism.
- Potential Drug Development : Researchers are exploring this compound as part of a broader initiative to develop new drugs targeting mitochondrial dysfunction associated with various diseases, including cardiovascular disorders.
5. Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with similar compounds is beneficial:
| Compound Name | Mechanism of Action | Primary Biological Activity |
|---|---|---|
| This compound | Modulates VDAC2 function | Potential treatment for cardiac arrhythmias |
| Benzotriazole derivatives | Inhibits growth of parasites | Antiparasitic activity |
| Azetidine derivatives | Various mechanisms depending on substitutions | Antimicrobial and anticancer activities |
6. Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Expanded Therapeutic Applications : Further studies are needed to explore its potential in treating other diseases linked to mitochondrial dysfunction.
- Structure-Activity Relationship Studies : Understanding how modifications to the structure affect biological activity could lead to more potent derivatives.
- Clinical Trials : Initiating clinical trials will be essential to evaluate safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1-(benzenesulfonyl)azetidine-3-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via sulfonylation of azetidine intermediates. For example, coupling methyl azetidine-3-carboxylate with benzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DCM, followed by esterification with ethanol . Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of azetidine to sulfonyl chloride) and inert atmosphere conditions to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify benzenesulfonyl group integration (e.g., aromatic protons at δ 7.5–8.0 ppm) and azetidine ring protons (e.g., δ 3.5–4.5 ppm for N–CH₂) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., N–S bond length ~1.63 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 298.0824 for C₁₂H₁₅NO₄S) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability assays show:
- pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to ester hydrolysis or sulfonamide cleavage. Stable in neutral buffers (pH 6–8) for ≥48 hours .
- Thermal Stability : Decomposes above 150°C; store at –20°C in desiccated, light-protected vials to prevent oxidation .
Advanced Research Questions
Q. How does the benzenesulfonyl group influence the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer : The benzenesulfonyl moiety acts as a transition-state analog in serine protease inhibition. For example, in assays with trypsin-like proteases, it forms a covalent adduct with the catalytic serine residue (confirmed via kinetic studies and SDS-PAGE). IC₅₀ values range from 0.5–5 µM, comparable to AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) . Competitive inhibition can be validated using Lineweaver-Burk plots and molecular docking simulations .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic attack sites (e.g., sulfonyl oxygen lone pairs) .
- Molecular Dynamics (MD) Simulations : Simulate binding to protease active sites (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., between sulfonyl O and Ser195 in chymotrypsin) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., substituting ethyl ester with methyl) .
Q. How can contradictions in synthetic yields between literature reports be resolved?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Use ≥98% pure azetidine precursors (validated via GC/HPLC) to avoid side reactions .
- Solvent Anhydrity : Trace water in THF reduces yields by 20–30%; employ molecular sieves or freshly distilled solvents .
- Catalytic Additives : Screen bases (e.g., Et₃N vs. DBU) to optimize deprotonation efficiency . Systematic DoE (Design of Experiments) approaches can identify critical factors .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the azetidine ring’s conformational flexibility in binding kinetics .
- In Vivo Toxicity : Assess pharmacokinetic profiles (e.g., plasma half-life, bioavailability) in rodent models .
- Derivatization Libraries : Synthesize analogs with varied sulfonyl substituents (e.g., tosyl, mesyl) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
